molecular formula C12H26O B196281 3-[(1,1-Dimethylethoxy)methyl]heptane CAS No. 83704-03-4

3-[(1,1-Dimethylethoxy)methyl]heptane

Cat. No.: B196281
CAS No.: 83704-03-4
M. Wt: 186.33 g/mol
InChI Key: JATPQYIRMHQKTK-UHFFFAOYSA-N
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Description

3-[(1,1-Dimethylethoxy)methyl]heptane is a branched ether compound of significant interest in advanced chemical research. Its molecular structure, featuring a heptane backbone with a sterically hindered 1,1-dimethylethoxy (tert-butoxy) methyl ether group, contributes to distinct properties such as moderate volatility and solubility in organic solvents, making it a valuable candidate for exploration in various scientific fields . This structure suggests potential utility as a specialty intermediate in organic synthesis and chemical manufacturing, where its ether functional group and bulky substituent can influence reaction pathways and outcomes . Researchers are investigating its applications in the development of novel materials, such as specialized lubricants and surfactants, leveraging its unique structural characteristics to achieve desired physical and chemical behaviors . This compound is provided exclusively for research and development purposes in a laboratory setting. It is not intended for human or animal use, nor for any diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxymethyl]heptane
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InChI

InChI=1S/C12H26O/c1-6-8-9-11(7-2)10-13-12(3,4)5/h11H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATPQYIRMHQKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301003705
Record name 3-(tert-Butoxymethyl)heptane
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Molecular Weight

186.33 g/mol
Source PubChem
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CAS No.

83704-03-4
Record name 3-[(1,1-Dimethylethoxy)methyl]heptane
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Record name 3-((1,1-Dimethylethoxy)methyl)heptane
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Record name 3-(tert-Butoxymethyl)heptane
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Record name 3-[(1,1-dimethylethoxy)methyl]heptane
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Synthetic Methodologies and Mechanistic Investigations of 3 1,1 Dimethylethoxy Methyl Heptane

Established Synthetic Pathways for 3-[(1,1-Dimethylethoxy)methyl]heptane

The construction of the ether bond in this compound can be approached through several classical and modern etherification strategies. The most prominent among these are analogues of the Williamson ether synthesis and various acid-catalyzed procedures.

Williamson Ether Synthesis Analogues for this compound Formation

The Williamson ether synthesis, a cornerstone of ether formation, proceeds via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism. researchgate.netbzchemicals.comresearchgate.net This reaction typically involves the reaction of an alkoxide with an alkyl halide. researchgate.net For the synthesis of an unsymmetrical ether like this compound, two disconnection approaches are theoretically possible.

The first approach involves the reaction of sodium or potassium tert-butoxide, a bulky nucleophile, with a primary alkyl halide, 3-(halomethyl)heptane (prepared from the corresponding alcohol, 2-ethyl-1-hexanol). The second approach would involve the reaction of the sodium or potassium salt of 2-ethyl-1-hexanol with a tertiary alkyl halide, such as tert-butyl chloride or bromide.

However, due to the nature of the S\textsubscript{N}2 reaction, the second approach is highly disfavored. Tertiary alkyl halides readily undergo E2 elimination in the presence of a strong base like an alkoxide, leading to the formation of isobutylene (B52900) as the major product. researchgate.netcjcatal.com The steric hindrance at the tertiary carbon of the alkyl halide prevents the backside attack required for an S\textsubscript{N}2 reaction. researchgate.netresearchgate.net

Therefore, the most viable Williamson ether synthesis route for this compound involves the reaction of a 3-(halomethyl)heptane with a tert-butoxide salt. cjcatal.com Even with a primary alkyl halide, the bulky nature of the tert-butoxide nucleophile can still promote a competing E2 elimination reaction. stackexchange.com Careful control of reaction conditions, such as temperature and solvent, is crucial to maximize the yield of the desired ether. Polar aprotic solvents like DMSO or DMF are often employed to enhance the rate of S\textsubscript{N}2 reactions. organic-chemistry.org

A variation of the Williamson synthesis that can be advantageous for hindered systems involves the use of silver oxide (Ag₂O) as a mild base, which can facilitate the reaction between an alcohol and an alkyl halide without the need to pre-form the alkoxide. cjcatal.com

Table 1: Representative Conditions for Williamson Ether Synthesis of Hindered Ethers

Alkyl HalideAlkoxideBaseSolventTemperature (°C)Yield (%)Reference
1-Iodo-2-ethylhexanePotassium tert-butoxideKHMDSTHF25-60Moderate researchgate.net
1-Bromo-2-ethylhexaneSodium tert-butoxideNaHDMF25-50Moderate researchgate.net
2-Ethyl-1-hexanolIodomethaneAg₂ODCM25Good cjcatal.com

Note: This table presents generalized conditions for the synthesis of analogous hindered ethers. Specific yields for this compound may vary.

Acid-Catalyzed Etherification Protocols for the Preparation of this compound

Acid-catalyzed etherification provides an alternative route to this compound, typically involving the reaction of an alcohol with another alcohol or an alkene. academie-sciences.frthieme.de For the synthesis of the target molecule, two primary strategies can be envisioned: the reaction of 2-ethyl-1-hexanol with tert-butanol (B103910) or the reaction of 2-ethyl-1-hexanol with isobutylene.

In the reaction involving two alcohols, a strong acid catalyst protonates one of the alcohol hydroxyl groups, converting it into a good leaving group (water). thieme.de In the case of tert-butanol, protonation and subsequent loss of water leads to the formation of a relatively stable tert-butyl carbocation. researchgate.netthieme.de This carbocation can then be attacked by the oxygen of 2-ethyl-1-hexanol to form the protonated ether, which is then deprotonated to yield the final product. The formation of the stable tertiary carbocation is a key driving force for this reaction.

A more direct and often higher-yielding approach is the acid-catalyzed addition of an alcohol to an alkene. In this case, 2-ethyl-1-hexanol can be reacted with isobutylene in the presence of an acid catalyst. researchgate.net The acid protonates isobutylene to form the tert-butyl carbocation, which is then trapped by the alcohol. This method avoids the formation of water as a byproduct, which can sometimes lead to side reactions or catalyst deactivation.

A variety of acid catalysts can be employed, including strong mineral acids like sulfuric acid, as well as solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15) or zeolites, which offer advantages in terms of separation and recyclability. researchgate.netresearchgate.net

Table 2: Representative Conditions for Acid-Catalyzed Synthesis of tert-Butyl Ethers

AlcoholAlkene/Second AlcoholCatalystSolventTemperature (°C)Yield (%)Reference
2-Ethyl-1-hexanolIsobutyleneAmberlyst-15None60-80Good researchgate.netresearchgate.net
2-Ethyl-1-hexanoltert-ButanolH₂SO₄Toluene50-70Moderate nih.gov
Phenoltert-Butanol[HIMA]OTsNone70High stackexchange.com

Note: This table presents generalized conditions for the synthesis of analogous tert-butyl ethers. Specific yields for this compound may vary.

Other Relevant Etherification Routes and their Adaptability to this compound

Beyond the classical Williamson and acid-catalyzed methods, several other etherification techniques could be adapted for the synthesis of this compound. The use of metal triflates, such as erbium(III) triflate (Er(OTf)₃) or zirconyl triflate (ZrO(OTf)₂), as Lewis acid catalysts has emerged as a powerful tool for the formation of hindered ethers under mild conditions. researchgate.netorganic-chemistry.org These catalysts can activate alcohols towards nucleophilic attack, facilitating ether formation where traditional methods may fail or require harsh conditions. For instance, Er(OTf)₃ has been shown to be effective in the solvent-free formation of tert-butyl ethers. masterorganicchemistry.com

Another modern approach involves the electrochemical synthesis of hindered dialkyl ethers. This method utilizes the electrochemical oxidation of carboxylic acids to generate high-energy carbocations under non-acidic conditions, which can then be trapped by an alcohol. rsc.org While not a conventional method, its ability to form highly hindered ethers makes it a potentially applicable, albeit specialized, route.

Mechanistic Elucidation of Reactions Pertaining to this compound Synthesis

Understanding the underlying mechanisms of the reactions used to synthesize this compound is critical for optimizing reaction conditions and maximizing product yield.

Exploration of Reaction Intermediates and Transition States in this compound Formation

In the Williamson ether synthesis, the reaction proceeds through a concerted S\textsubscript{N}2 transition state. bzchemicals.com For the reaction of 3-(halomethyl)heptane with tert-butoxide, this transition state involves the simultaneous formation of the C-O bond and breaking of the C-X (where X is a halogen) bond. bzchemicals.com The geometry of the carbon atom undergoing substitution is trigonal bipyramidal in the transition state. The significant steric bulk of the incoming tert-butoxide nucleophile and the substituents on the electrophilic carbon can raise the energy of this transition state, slowing the reaction rate and making the competing E2 elimination pathway more favorable.

In acid-catalyzed etherification, the key reaction intermediate is the tert-butyl carbocation. researchgate.netresearchgate.net This tertiary carbocation is stabilized by hyperconjugation from the nine C-H bonds of the methyl groups. The formation of this stable intermediate is the driving force for the reaction to proceed via an S\textsubscript{N}1-like mechanism. The transition state for the formation of the carbocation is the rate-determining step. Once formed, the planar carbocation can be attacked by the nucleophilic oxygen of 2-ethyl-1-hexanol from either face, although for an achiral alcohol like 2-ethyl-1-hexanol, this does not lead to stereoisomers.

Influence of Catalysis on Reaction Efficiency and Selectivity in this compound Synthesis

The choice of catalyst plays a pivotal role in determining the efficiency and selectivity of the synthesis of this compound. In the Williamson synthesis, while not a catalyst in the traditional sense, the choice of base and solvent system is critical. Strong, non-nucleophilic bases can favor deprotonation of the alcohol without promoting significant side reactions. Phase-transfer catalysts can be employed in industrial settings to facilitate the reaction between the aqueous and organic phases. researchgate.net

In acid-catalyzed reactions, the nature of the acid catalyst significantly impacts the outcome. Brønsted acids like sulfuric acid are effective but can be corrosive and difficult to separate from the reaction mixture. Solid acid catalysts, such as zeolites and sulfonic acid-functionalized resins, offer improved handling and recyclability. researchgate.net The pore structure and acidity of these solid catalysts can influence the selectivity of the reaction, sometimes favoring the formation of the desired ether over potential byproducts like dimers of isobutylene. researchgate.net

Lewis acid catalysts, particularly metal triflates like Bi(OTf)₃, Er(OTf)₃, and ZrO(OTf)₂, have shown great promise in promoting the etherification of alcohols with high selectivity. researchgate.netorganic-chemistry.org These catalysts are thought to activate the alcohol by coordinating to the hydroxyl group, making it a better leaving group. The mild reaction conditions often associated with these catalysts can help to suppress side reactions, leading to higher yields of the desired hindered ether. The catalytic activity of metal triflates can sometimes be enhanced by a synergistic effect with in situ generated Brønsted acids.

Table 3: Comparison of Catalysts for Analogous Hindered Ether Synthesis

CatalystReaction TypeAdvantagesDisadvantagesReference
NaH / KHMDSWilliamson Ether SynthesisStrong base, drives reaction to completionMoisture sensitive, can promote elimination researchgate.net
H₂SO₄Acid-CatalyzedInexpensive, strong acidCorrosive, difficult to remove, can cause side reactions nih.gov
Amberlyst-15Acid-CatalyzedSolid catalyst, easily separated, reusableLower activity than strong mineral acids researchgate.net
Er(OTf)₃Lewis Acid-CatalyzedMild conditions, high yields, reusableCost organic-chemistry.orgmasterorganicchemistry.com
ZrO(OTf)₂Lewis Acid-CatalyzedHighly efficient for hindered alcohols, reusableCost researchgate.net

Green Chemistry Approaches and Sustainable Synthetic Strategies for this compound Production

The development of green and sustainable synthetic routes is a primary focus of modern chemical research, driven by the need to minimize environmental impact and enhance process efficiency. For a target molecule like this compound, this involves a critical evaluation of solvents, reagents, and reaction pathways to align with the principles of green chemistry.

Solvent-Free or Environmentally Benign Solvent Systems for this compound Synthesis

The choice of solvent is a crucial factor in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, toxic, and difficult to recycle. Therefore, exploring solvent-free conditions or the use of environmentally benign alternatives is a key strategy in green synthesis.

Solvent-free reactions, where the reactants themselves act as the solvent, represent an ideal scenario for minimizing solvent-related waste. Mechanochemical methods, such as ball milling, have emerged as a powerful technique for conducting solvent-less reactions, including C-H etherification. acs.org This approach could potentially be applied to the synthesis of this compound, reducing the need for bulk organic solvents. Another solvent-free approach involves the use of phase-transfer catalysts like polyethylene (B3416737) glycol (PEG), which can facilitate reactions between immiscible reactants without a solvent. tandfonline.com

Where a solvent is necessary, the focus shifts to green alternatives. Water is an excellent choice due to its non-toxic and non-flammable nature. Reductive etherification of aldehydes and ketones with alcohols has been successfully demonstrated in water, offering a greener path to unsymmetrical ethers. organic-chemistry.org Bio-derived solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), also present viable, more sustainable options compared to traditional chlorinated or aromatic solvents.

The following table outlines a hypothetical comparison of different solvent systems for the synthesis of this compound, based on general principles of green chemistry.

Solvent SystemPotential AdvantagesPotential DisadvantagesGreen Chemistry Principle Addressed
Solvent-Free (e.g., Mechanochemistry) Eliminates solvent waste; can lead to faster reaction times and different selectivity. acs.orgMay not be suitable for all reaction types; potential for localized heating.Use of Safer Solvents and Auxiliaries (elimination)
Water Non-toxic, non-flammable, readily available.Potential for low solubility of nonpolar reactants; may require energy-intensive removal.Use of Safer Solvents and Auxiliaries
Supercritical CO2 Non-toxic, non-flammable, easily removed and recycled; tunable properties.Requires high-pressure equipment; poor solvent for some polar compounds.Use of Safer Solvents and Auxiliaries
Bio-derived Solvents (e.g., 2-MeTHF) Renewable feedstock; often lower toxicity than petrochemical-based solvents.May have higher costs; purification from biomass can be energy-intensive.Use of Renewable Feedstocks
Ionic Liquids Low vapor pressure, high thermal stability; tunable properties. nih.govCan be expensive; potential for toxicity and non-biodegradability; waste generation during synthesis. researchgate.netUse of Safer Solvents and Auxiliaries

Atom Economy and Waste Reduction in Novel this compound Methodologies

Atom economy, a concept developed by Barry Trost, is a fundamental metric of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. dbpedia.orgnumberanalytics.comwikipedia.org Reactions with high atom economy are inherently less wasteful.

The classical Williamson ether synthesis, a common method for preparing ethers, often suffers from poor atom economy. wikipedia.orgmasterorganicchemistry.com It typically involves the reaction of an alkoxide with an alkyl halide, generating a salt as a stoichiometric byproduct. wikipedia.orgmasterorganicchemistry.com

To improve atom economy in the synthesis of a compound like this compound, alternative methodologies should be considered. Reductive etherification, for instance, can form an ether from an alcohol and a carbonyl compound with the only byproduct being water, leading to a much higher atom economy. organic-chemistry.orgnih.gov Catalytic methods are central to achieving high atom economy. For example, the direct catalytic addition of an alcohol to an alkene, if feasible for the target structure, would be a highly atom-economical process.

Photocatalytic methods also offer promising avenues for green ether synthesis. repec.org These reactions can often proceed under mild conditions and can enable novel, highly atom-economical transformations.

The table below provides a hypothetical analysis of the atom economy for different potential synthetic routes to this compound.

Synthetic RouteReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Williamson Ether Synthesis 3-(Chloromethyl)heptane + Sodium tert-butoxideThis compoundSodium chlorideLower
Reductive Etherification Heptanal + tert-Butanol + Reducing Agent (e.g., H2)This compoundWaterHigher
Catalytic Addition 1-Heptene + Formaldehyde + tert-Butanol (hypothetical multi-component reaction)This compoundNone (in an ideal reaction)100%

Advanced Analytical Characterization and Detection Methodologies for 3 1,1 Dimethylethoxy Methyl Heptane in Research

High-Resolution Spectroscopic Techniques for Structural and Conformational Analysis of 3-[(1,1-Dimethylethoxy)methyl]heptane

The elucidation of the precise chemical structure and conformational arrangement of a molecule like this compound relies heavily on a suite of high-resolution spectroscopic techniques. These methods provide unique insights into the molecular framework, connectivity of atoms, and the nature of chemical bonds.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Elucidation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic compounds. Techniques such as 1H and 13C NMR, along with two-dimensional methods like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the connectivity of the heptane (B126788) backbone, the position of the ether linkage, and the structure of the tert-butyl group in this compound. However, specific NMR spectral data, including chemical shifts (δ), coupling constants (J), and detailed assignments for this compound, are not available in the surveyed literature.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight of a compound and for analyzing its fragmentation patterns, which provides valuable structural information. For this compound, HRMS would confirm the elemental composition of C12H26O. The fragmentation pattern under techniques like Electron Ionization (EI) would be expected to show characteristic losses, such as the tert-butyl group or cleavage of the ether bond. While the molecular weight is known to be approximately 186.34 g/mol , specific high-resolution mass spectra and detailed fragmentation analyses for this compound are not publicly documented.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for C-H stretching and bending vibrations of the alkyl groups, as well as a prominent C-O-C stretching band indicative of the ether linkage. The absence of certain peaks, such as a broad O-H stretch, would confirm the absence of hydroxyl impurities. Although general spectral regions for these functional groups are well-established, a specific, experimentally obtained IR spectrum with peak assignments for this compound is not available in the public domain.

Application of Raman Spectroscopy in the Characterization of this compound

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the C-C backbone and the symmetric vibrations of the tert-butyl group. However, no specific Raman spectroscopic studies or data for this compound have been found in the available scientific literature.

Chromatographic Separations and Coupled Techniques for this compound

Chromatographic techniques are essential for the separation and quantification of compounds from complex mixtures. Gas chromatography, in particular, is well-suited for the analysis of volatile compounds like ethers.

Optimization of Gas Chromatography (GC) Parameters for this compound Separation and Quantification

The separation and quantification of this compound by Gas Chromatography (GC) would require the optimization of several key parameters. These include the choice of the stationary phase, column dimensions (length, internal diameter, and film thickness), carrier gas flow rate, and the temperature program of the oven. A non-polar or mid-polar stationary phase would likely be suitable for this compound. Coupling GC with a detector such as a Flame Ionization Detector (FID) would allow for quantification, while coupling with a Mass Spectrometer (GC-MS) would provide definitive identification. Despite the theoretical applicability of these methods, specific, validated GC methods with optimized parameters for the analysis of this compound are not described in the reviewed literature.

Integration of Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Analysis of this compound in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive and powerful analytical technique for the separation, identification, and quantification of volatile organic compounds (VOCs) like this compound within complex sample matrices. This methodology is particularly crucial in research settings where the compound may be present at trace levels amidst a multitude of other interfering substances. The process involves the introduction of a volatilized sample into a gas chromatograph, where individual components are separated based on their physicochemical properties as they pass through a capillary column. Subsequently, the separated components enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint for identification.

In the analysis of this compound, the selection of the GC column's stationary phase and the optimization of the temperature program are critical parameters to ensure efficient separation from other matrix components. The mass spectrometer would be operated in a full-scan mode to initially identify the compound based on its characteristic fragmentation pattern. For quantitative studies, selected ion monitoring (SIM) mode would be employed to enhance sensitivity and selectivity by focusing on specific fragment ions unique to this compound. Method validation would encompass the determination of linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision to ensure the reliability of the analytical results.

Table 1: Hypothetical GC-MS Parameters for the Analysis of this compound

Parameter Specification
Gas Chromatograph (GC)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injection Mode Splitless
Inlet Temperature 250 °C
Oven Program 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min
Carrier Gas Helium
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu (full scan)
Monitored Ions (SIM) To be determined from fragmentation pattern
Ion Source Temperature 230 °C

Development and Validation of Electronic Nose (eNose) Systems for this compound Detection and Pattern Recognition

Electronic Nose (eNose) systems represent a novel approach for the rapid, non-invasive detection and classification of volatile organic compounds. An eNose comprises an array of cross-reactive gas sensors that generate a characteristic response pattern or "smell-print" upon exposure to a specific VOC or a mixture of VOCs. The development of an eNose for the specific detection of this compound would involve selecting an array of sensors, such as metal-oxide semiconductors, conducting polymers, or quartz crystal microbalances, that exhibit a distinct and reproducible response to this compound.

The validation of such a system is a multi-step process. Initially, the eNose would be trained using certified standards of this compound at varying concentrations to build a reference library of response patterns. Subsequently, the system's ability to discriminate this compound from other structurally similar or background VOCs would be tested. Advanced pattern recognition algorithms, such as Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA), are then employed to analyze the sensor array data and classify unknown samples. The performance of the eNose would be evaluated based on its sensitivity, selectivity, and response time in detecting this compound.

Table 2: Illustrative Performance Metrics for a Validated eNose System

Performance Metric Hypothetical Value
Sensitivity Low parts-per-billion (ppb) range
Selectivity vs. Heptane > 95%
Selectivity vs. tert-Butyl methyl ether > 92%
Classification Accuracy (PCA/LDA) > 98%
Response Time < 60 seconds

Role of this compound as a Volatile Organic Compound (VOC) in Specific Academic Research Contexts

Methodological Considerations for the Collection and Analysis of this compound as an Exhaled Breath Biomarker in Research Models

The analysis of VOCs in exhaled breath is a burgeoning field of research for non-invasive monitoring of physiological and pathological states. If this compound were to be investigated as a potential breath biomarker in research models, stringent methodological controls would be imperative to ensure the integrity of the collected samples. The collection process would involve the use of inert materials to prevent contamination and the standardization of breathing maneuvers to obtain a consistent alveolar air sample. Common collection methods include single-use bags (e.g., Tedlar®) or sorption tubes filled with materials like Tenax® TA, which trap VOCs for subsequent thermal desorption and analysis.

Crucial considerations would include the control of environmental VOCs in the research setting, as these can be inhaled and subsequently exhaled, leading to false positives. A baseline "room air" sample would need to be analyzed concurrently with each breath sample. Furthermore, the stability of this compound on the collection medium and during storage would need to be thoroughly assessed. The analytical workflow would typically involve thermal desorption coupled with GC-MS to achieve the necessary sensitivity and specificity for detecting endogenous levels of the compound in the complex breath matrix.

Correlation Studies of this compound Levels with Induced Physiological Responses in Experimental Systems

Investigating the relationship between the levels of this compound and specific physiological responses in experimental systems would be central to understanding its potential biological significance. Such studies would involve the controlled induction of a physiological state (e.g., metabolic stress, inflammatory response) in a research model and the subsequent measurement of the compound's concentration in a relevant biological matrix, such as exhaled breath or blood.

A typical experimental design would involve establishing a baseline level of the compound in the experimental cohort. Following the introduction of a specific stimulus, samples would be collected at multiple time points to create a temporal profile of the compound's concentration. These levels would then be statistically correlated with other measured physiological parameters (e.g., heart rate, blood pressure, specific protein levels). A significant and reproducible correlation would be the first step in exploring the potential of this compound as a biomarker for the induced physiological response.

Table 3: Example Data from a Hypothetical Correlation Study

Experimental Group Stimulus Mean Peak Concentration of this compound (ppb) Correlation with Physiological Marker X (r-value) p-value
Control Sham 1.2 ± 0.3 0.15 > 0.05

Chemical Reactivity and Transformation Pathways of 3 1,1 Dimethylethoxy Methyl Heptane

Investigation of Ether Cleavage Reactions of 3-[(1,1-Dimethylethoxy)methyl]heptane under Various Conditions

The central point of reactivity in this compound is the carbon-oxygen bond of the ether. Due to their general stability, ethers require strong reagents or harsh conditions to undergo cleavage. wikipedia.org

Acid-Mediated Scission Mechanisms of the Ether Linkage

The cleavage of ethers by strong acids is a fundamental reaction in organic chemistry. masterorganicchemistry.com For an unsymmetrical ether like this compound, the reaction mechanism and resulting products depend on the structure of the groups attached to the oxygen atom. masterorganicchemistry.comlibretexts.org The molecule possesses a primary carbon (part of the 2-ethylhexyl group) and a tertiary carbon (the tert-butyl group) bonded to the ether oxygen.

Under strongly acidic conditions, such as with hydrobromic acid (HBr) or hydroiodic acid (HI), the reaction is initiated by the protonation of the ether oxygen, which creates a good leaving group. masterorganicchemistry.comyoutube.com Given the structure, the subsequent step will preferentially follow an SN1 pathway. This is because one of the alkyl groups attached to the oxygen is tertiary, and its departure as a neutral alcohol molecule (2-ethylhexanol) results in the formation of a relatively stable tertiary carbocation (the tert-butyl cation). masterorganicchemistry.comlibretexts.org The halide anion (Br⁻ or I⁻) then acts as a nucleophile, attacking the carbocation to form a tert-butyl halide. libretexts.orgyoutube.com

The SN2 pathway, which would involve the halide attacking the less sterically hindered primary carbon of the 2-ethylhexyl group, is less favored because the conditions that promote ether cleavage also favor the formation of the more stable carbocation intermediate. libretexts.org Therefore, the cleavage of this compound with strong hydrohalic acids is expected to yield 2-ethylhexanol and a tert-butyl halide as the primary products.

Table 1: Predicted Products of Acid-Mediated Cleavage of this compound
Reagent/ConditionPredicted MechanismPredicted ProductsRationale
HBr (conc.)SN12-Ethylhexanol and 2-Bromo-2-methylpropane (tert-Butyl bromide)Formation of the stable tertiary tert-butyl carbocation intermediate is highly favored. libretexts.org
HI (conc.)SN12-Ethylhexanol and 2-Iodo-2-methylpropane (tert-Butyl iodide)Similar to HBr, the reaction proceeds via the stable tertiary carbocation. masterorganicchemistry.comyoutube.com
Trifluoroacetic Acid (CF₃CO₂H)E12-Ethylhexanol and 2-Methylpropene (Isobutylene)With a strong acid whose conjugate base is a poor nucleophile, elimination (E1) from the tertiary carbocation can dominate over substitution. libretexts.org

Base-Catalyzed Transformations and Rearrangements

Ether cleavage can also be induced by very strong bases, such as organolithium compounds. wikipedia.org The mechanism typically involves the deprotonation of a carbon atom alpha (adjacent) to the ether oxygen. For this compound, this would mean abstracting a proton from the -CH₂- group of the 2-ethylhexyl moiety. The resulting anion could then undergo rearrangement or elimination. However, this type of cleavage is generally less efficient for acyclic ethers compared to acid-catalyzed methods and often requires high temperatures. Specific research on the base-catalyzed transformations of this compound is not readily found, but the general mechanism suggests it is a plausible, albeit challenging, transformation pathway.

Oxidation and Reduction Chemistry of the Heptane (B126788) Backbone and Ether Moiety

The alkane and ether functional groups are generally characterized by low reactivity towards many common oxidizing and reducing agents.

Oxidation: The heptane backbone is a saturated alkane chain, which is resistant to oxidation under mild conditions. Strong oxidizing agents under vigorous conditions can lead to the non-selective cleavage of C-C and C-H bonds. A more specific reaction is autoxidation, a radical-chain reaction with atmospheric oxygen that can occur over time, particularly at the C-H bonds adjacent to the ether oxygen, which are activated towards hydrogen atom abstraction. This process can form hydroperoxides, which may be unstable.

Reduction: Both the alkane chain and the ether linkage are inert to most standard reducing agents, including catalytic hydrogenation (e.g., H₂/Pd) and metal hydrides (e.g., LiAlH₄). Cleavage of the ether bond via reduction requires harsh conditions or specialized reagents not commonly employed in standard synthesis.

Functionalization of the Alkane Chain of this compound

Functionalization of the unactivated C-H bonds of the heptane backbone is a significant synthetic challenge due to their low reactivity. The most direct, albeit often unselective, method is the radical halogenation discussed previously. The resulting alkyl halides can then serve as substrates for a variety of nucleophilic substitution reactions, allowing for the introduction of functional groups such as amines, cyanides, or azides. More modern methods involving transition-metal-catalyzed C-H activation could potentially offer greater selectivity, but specific applications of these advanced techniques to this compound have not been reported. The primary site for predictable functionalization remains the ether linkage itself, via acid-catalyzed cleavage.

Derivatives, Analogues, and Structural Modifications of 3 1,1 Dimethylethoxy Methyl Heptane in Academic Research

Synthesis and Characterization of Isomeric and Homologous Ethers of 3-[(1,1-Dimethylethoxy)methyl]heptane

The synthesis of this compound and its isomers or homologues would typically fall under the general methods for preparing tert-butyl ethers. A common and industrially significant method is the acid-catalyzed addition of isobutylene (B52900) to an alcohol. For the title compound, this would involve the reaction of 2-ethylhexan-1-ol (B42007) with isobutylene in the presence of a strong acid catalyst.

Another prevalent laboratory-scale synthesis involves the Williamson ether synthesis. However, due to the steric hindrance of the tert-butyl group, this method is more feasible for preparing methyl or primary alkyl ethers and less so for tertiary ethers. A more suitable approach for laboratory synthesis involves the reaction of an alcohol with a tert-butylating agent. For instance, the reaction of 2-ethylhexan-1-ol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a Lewis acid catalyst like magnesium perchlorate (B79767) can yield the desired tert-butyl ether. researchgate.net

The characterization of these ethers would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the tert-butyl group (a singlet at approximately 1.2-1.3 ppm) and the protons of the 2-ethylhexyl group. ¹³C NMR would similarly display a distinct signal for the quaternary carbon of the tert-butyl group and the oxygen-linked carbons.

Infrared (IR) Spectroscopy: A prominent C-O stretching band in the region of 1100-1200 cm⁻¹ would be indicative of the ether linkage.

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show fragmentation patterns corresponding to the loss of the tert-butyl group or cleavage of the ether bond.

A hypothetical reaction for the synthesis of an isomeric tert-butyl ether, tert-butyl octyl ether, is presented below:

Table 1: Hypothetical Synthesis of tert-Butyl Octyl Ether

Reactant 1Reactant 2CatalystProduct
Octan-1-olIsobutyleneAcid Catalyst (e.g., H₂SO₄)tert-Butyl octyl ether

Exploration of Substituent Effects on Reactivity and Spectroscopic Signatures in this compound Analogues

The reactivity of this compound is dominated by the tert-butyl ether functional group. The bulky tert-butyl group provides significant steric hindrance, which protects the ether oxygen from nucleophilic attack. However, under strongly acidic conditions, cleavage of the ether is possible. youtube.com The mechanism proceeds via protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation, which can then be trapped by a nucleophile or eliminate a proton to form isobutylene.

Substituent effects in analogues of this compound would primarily manifest in the electronic environment of the ether oxygen and the stability of potential carbocation intermediates during cleavage. For example, introducing electron-withdrawing groups on the heptane (B126788) chain would decrease the basicity of the ether oxygen, making it less susceptible to protonation and subsequent cleavage.

Spectroscopic signatures would also be influenced by substituents. In NMR spectroscopy, the chemical shifts of protons and carbons alpha and beta to a substituent would be altered. For instance, the introduction of a halogen on the heptane chain would cause a downfield shift for nearby protons and carbons.

Research on Compounds Incorporating the 1,1-Dimethylethoxy (tert-Butoxy) Group in Diverse Molecular Scaffolds and its Academic Relevance

The tert-butoxy (B1229062) group is a cornerstone of modern organic synthesis, primarily utilized as a protecting group for alcohols and phenols. organic-chemistry.org Its widespread use stems from its stability under a wide range of reaction conditions (e.g., basic, oxidative, and many reductive conditions) and its facile removal under mild acidic conditions. organic-chemistry.org This orthogonality makes it invaluable in multi-step syntheses of complex molecules, including pharmaceuticals and natural products.

Beyond its role as a protecting group, the tert-butoxy group is also incorporated into molecules to modulate their physical and biological properties. The steric bulk of the tert-butyl group can influence the conformation of a molecule and its ability to interact with biological targets. In materials science, polymers incorporating tert-butoxy groups are of interest for applications such as photoresists, where the acid-labile nature of the group is exploited for patterning. mdpi.com

Table 2: Academic Applications of the tert-Butoxy Group

Application AreaRationale for UseExample
Organic SynthesisProtecting group for alcoholsSynthesis of complex natural products
Medicinal ChemistryModulation of pharmacokinetic propertiesProdrug design acs.org
Materials ScienceAcid-labile component in polymersPhotoresist technology mdpi.com

Stereochemical Studies of Chiral Analogues of this compound

This compound possesses a chiral center at the C3 position of the heptane chain. Therefore, it can exist as a pair of enantiomers, (R)-3-[(1,1-Dimethylethoxy)methyl]heptane and (S)-3-[(1,1-Dimethylethoxy)methyl]heptane. The synthesis of enantiomerically pure analogues would require either the use of a chiral starting material (e.g., enantiopure 2-ethylhexan-1-ol) or an asymmetric synthesis methodology.

The characterization and differentiation of these chiral analogues would necessitate the use of chiroptical techniques.

Polarimetry: Measurement of the specific rotation of plane-polarized light would distinguish between the two enantiomers, with one being dextrorotatory (+) and the other levorotatory (-).

Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase can be employed to separate the enantiomers and determine the enantiomeric excess of a mixture. wikipedia.org

NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral auxiliary, the NMR spectra of the two enantiomers can be resolved, allowing for their differentiation and quantification. researchgate.net

Stereochemical studies are crucial in pharmaceutical and biological sciences, as the different enantiomers of a chiral molecule often exhibit distinct biological activities. windows.net While no specific biological activity has been reported for this compound, the principles of stereochemistry would be paramount in the investigation of any of its chiral analogues for potential applications.

Computational and Theoretical Chemistry Studies on 3 1,1 Dimethylethoxy Methyl Heptane

Quantum Chemical Calculations for Electronic Structure, Stability, and Conformational Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules like 3-[(1,1-dimethylethoxy)methyl]heptane. These calculations can provide detailed insights into the molecule's electronic structure, the relative stability of its different spatial arrangements (conformers), and the energetic barriers between them.

The structure of this compound features a flexible heptane (B126788) chain and a bulky tert-butoxy (B1229062) group. This combination leads to a complex potential energy surface with numerous possible conformations arising from rotations around the various carbon-carbon and carbon-oxygen single bonds. A thorough conformational analysis is crucial for understanding the molecule's average structure and properties. youtube.comedurev.in

The primary challenge in the conformational analysis of this molecule is the steric hindrance introduced by the large tert-butyl group. lumenlearning.com This group significantly restricts the rotational freedom around the adjacent bonds. Computational methods can systematically explore these rotational possibilities to identify the most stable conformers. The stability of different conformers is primarily governed by a balance of steric repulsion (van der Waals strain) and torsional strain. libretexts.org For instance, gauche interactions between the bulky tert-butyl group and the heptyl chain would be energetically unfavorable, leading to a preference for anti-periplanar arrangements where these groups are positioned far from each other. libretexts.org

The relative energies of different conformers can be calculated with high accuracy using methods like the M06-2X functional with a basis set such as def2-TZVP, which has shown a good balance of accuracy and computational cost for organic molecules. nrel.govresearchgate.net By performing geometry optimizations for various starting structures, a set of low-energy conformers can be identified. The population of each conformer at a given temperature can then be estimated using the Boltzmann distribution, which is essential for calculating averaged molecular properties. uncw.edu

The electronic structure, including the distribution of electron density, molecular orbitals, and electrostatic potential, can also be elucidated. The ether oxygen atom in this compound is expected to have a partial negative charge due to its higher electronegativity compared to the adjacent carbon atoms, making it a site for potential hydrogen bonding with other molecules. unacademy.combritannica.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and their spatial distribution, can provide insights into the molecule's reactivity, with the HOMO region often indicating sites susceptible to electrophilic attack and the LUMO region indicating sites for nucleophilic attack.

A hypothetical table of relative conformational energies for key rotamers around the C3-C(methyl) bond of the heptane chain is presented below, illustrating the kind of data that would be generated from such a study.

Dihedral Angle (C2-C3-C(methyl)-O)Relative Energy (kcal/mol)Key Interactions
60° (gauche)1.5Gauche interaction between the heptyl chain and tert-butoxy group.
180° (anti)0.0Most stable conformation with minimal steric hindrance.
-60° (gauche)1.5Gauche interaction between the heptyl chain and tert-butoxy group.

This table is illustrative and based on general principles of conformational analysis for branched alkanes and ethers.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Phase Behavior

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for understanding the behavior of a large ensemble of molecules, providing insights into intermolecular interactions and bulk properties such as phase behavior. acs.orgnih.gov

MD simulations model the movement of atoms and molecules over time based on a classical force field. amanote.com For this compound, an all-atom MD simulation would involve creating a simulation box containing many molecules of the ether, and potentially a solvent, and then solving Newton's equations of motion for every atom. nih.gov This allows for the observation of how the molecules interact with each other, how they arrange themselves in space, and how these arrangements change with temperature and pressure. mdpi.com

A key aspect that could be investigated is the nature of the intermolecular forces. For a non-polar molecule like this ether, the dominant interactions would be van der Waals forces (dispersion forces). The simulations could quantify the strength of these interactions and how they are influenced by the molecule's shape and flexibility. The bulky tert-butyl group would likely play a significant role in dictating the packing efficiency in the liquid and solid phases.

MD simulations can be used to predict various physical properties, such as density, viscosity, and diffusion coefficients. acs.org By running simulations at different temperatures, one could also study phase transitions, such as boiling and melting points. For example, by gradually heating a simulated solid phase, one could observe the transition to a liquid and then to a gas, providing a molecular-level view of these processes.

Furthermore, if this ether were to be used as a solvent or an additive, MD simulations could be employed to study its interactions with other molecules. For instance, simulations of this compound in water could reveal details about its solubility and the structure of water molecules around the non-polar alkyl and tert-butoxy groups. nih.gov

A hypothetical data table from an MD simulation study predicting some physical properties is shown below.

PropertyPredicted ValueSimulation Conditions
Density at 298 K0.78 g/cm³NPT ensemble, 1 atm
Self-Diffusion Coefficient at 298 K1.2 x 10⁻⁹ m²/sNVT ensemble
Viscosity at 298 K0.9 cPNon-Equilibrium MD

This table contains hypothetical values for illustrative purposes.

Prediction of Spectroscopic Properties and Reactivity Profiles Using Computational Models

Computational models are increasingly used to predict spectroscopic properties, which can be a valuable tool for structure verification and analysis. frontiersin.orggithub.io For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.

The prediction of NMR chemical shifts is a common application of quantum chemistry. uncw.edu The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus. uncw.edu These shielding values can then be converted into chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has become quite high, often within 0.2 ppm for ¹H and 2.0 ppm for ¹³C of experimental values, especially when using appropriate levels of theory and considering conformational averaging. nih.gov Machine learning approaches are also emerging as powerful tools for rapid and accurate NMR shift prediction. frontiersin.orgnih.govresearchgate.net

Similarly, IR spectra can be predicted by calculating the vibrational frequencies of the molecule. nrel.gov These calculations involve determining the second derivatives of the energy with respect to the atomic positions. The resulting frequencies correspond to the different vibrational modes of the molecule, such as C-H stretching, C-O stretching, and various bending modes. The calculated intensities of these vibrations can also be used to construct a theoretical IR spectrum.

Reactivity profiles can be investigated by examining various calculated properties. As mentioned earlier, the HOMO and LUMO energies and distributions provide a first indication of reactivity. mdpi.com Electrostatic potential maps can highlight regions of the molecule that are electron-rich (and thus susceptible to electrophilic attack) or electron-poor (susceptible to nucleophilic attack). Furthermore, computational methods can be used to model reaction pathways, for example, by locating transition states and calculating activation energies for potential reactions such as ether cleavage or oxidation. acs.orgnih.gov

A hypothetical table of predicted ¹³C NMR chemical shifts is provided below.

Carbon Atom PositionPredicted Chemical Shift (ppm)
C1 (heptyl)14.2
C2 (heptyl)23.1
C3 (heptyl)38.5
C4 (heptyl)29.8
C5 (heptyl)32.4
C6 (heptyl)22.9
C7 (heptyl)14.1
Methylene (C3-CH₂-O)75.3
Quaternary C (tert-butyl)73.8
Methyls (tert-butyl)28.7

This table is illustrative and based on typical chemical shifts for similar structural motifs.

Development of Structure-Property Relationships for this compound and Related Ethers

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. nih.govnih.gov For a series of related ethers, including this compound, a QSPR model could be developed to predict properties like boiling point, density, viscosity, and solubility. researchgate.netresearchgate.net

The first step in developing a QSPR model is to generate a set of molecular descriptors for each compound in the series. These descriptors are numerical values that encode different aspects of the molecular structure, such as topological indices (describing connectivity), geometric descriptors (related to the 3D shape), and electronic descriptors (derived from quantum chemical calculations).

Once a diverse set of descriptors is calculated, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to find a mathematical equation that best relates a subset of these descriptors to the property of interest. researchgate.net The predictive power of the resulting model is then validated using a separate set of compounds that were not used in the model development.

For a series of branched ethers, descriptors that capture the degree of branching, the size of the alkyl chains, and the steric bulk around the ether oxygen would likely be important for predicting properties like boiling point and viscosity. For example, increased branching generally leads to a lower boiling point due to a decrease in the surface area available for intermolecular van der Waals interactions.

A hypothetical QSPR equation for predicting the boiling point of a series of aliphatic ethers might look like the following:

Boiling Point (°C) = a * (Molecular Weight) + b * (Wiener Index) - c * (Number of Branches) + d

Where 'a', 'b', 'c', and 'd' are coefficients determined from the regression analysis. This type of model, once validated, could be used to estimate the properties of new, unsynthesized ethers, thereby guiding the design of molecules with specific desired characteristics.

Concluding Remarks and Future Research Perspectives for 3 1,1 Dimethylethoxy Methyl Heptane in Chemical Science

Identification of Novel Research Avenues for 3-[(1,1-Dimethylethoxy)methyl]heptane in Specialized Fields

The unique structure of this compound, characterized by a heptane (B126788) backbone and a bulky tert-butoxy (B1229062) group, suggests potential for exploration in several specialized fields. cymitquimica.com The steric hindrance provided by the 1,1-dimethylethoxy moiety could influence its physical and chemical properties in ways that are advantageous for specific applications. cymitquimica.com

Future research could focus on the following areas:

Organic Synthesis: Its structure suggests potential as a specialty chemical or an intermediate in the synthesis of more complex molecules. cymitquimica.com Investigations could explore its utility as a protecting group or as a building block in the construction of novel organic frameworks.

Materials Science: The branched nature of the molecule could impart desirable properties for its use in the formulation of lubricants or surfactants. cymitquimica.com Research into its performance as an additive in these applications could reveal its potential to enhance properties such as viscosity, thermal stability, or surface activity.

Fuel and Energy Science: Aliphatic ethers are sometimes considered as potential fuel additives. Studies could be undertaken to evaluate the combustion properties of this compound and its impact on engine performance and emissions.

Interdisciplinary Research Opportunities Involving this compound

The study of this compound could also present opportunities for interdisciplinary collaboration, bridging chemistry with other scientific disciplines.

Computational Chemistry and Molecular Modeling: The relatively simple yet non-trivial structure of this ether makes it a good candidate for computational studies. Theoretical chemists could model its conformational analysis, predict its spectroscopic properties, and simulate its interactions with other molecules. These studies would provide valuable insights that could guide experimental work.

Environmental Science: Understanding the environmental fate and transport of synthetic chemicals is of growing importance. Research in collaboration with environmental scientists could investigate the biodegradability of this compound and its potential impact on ecosystems.

Chemical Engineering: For any potential industrial application, collaboration with chemical engineers would be crucial. This could involve optimizing its synthesis on a larger scale, studying its thermodynamic properties for process design, and evaluating its performance in applied contexts.

Challenges and Outlook in the Academic Investigation of Complex Aliphatic Ethers like this compound

The academic investigation of complex aliphatic ethers, including this compound, faces both challenges and a promising outlook.

Challenges:

Synthesis and Purification: The synthesis of structurally precise complex ethers can be challenging, often requiring multi-step procedures and careful purification to remove closely related byproducts.

Limited Commercial Availability: For less common ethers like the one , the lack of ready commercial availability can be a barrier to initial research, necessitating in-house synthesis.

Characterization: While standard analytical techniques are generally sufficient, definitively characterizing the three-dimensional structure and conformational dynamics of flexible aliphatic ethers can require advanced spectroscopic and computational methods.

Outlook: The future of research into complex aliphatic ethers is promising. Advances in synthetic methodologies are continually providing more efficient and selective ways to construct these molecules. Furthermore, the growing need for new materials with tailored properties, from advanced lubricants to biocompatible polymers, ensures that the exploration of novel molecular architectures, including those of complex ethers, will remain an active area of chemical science. While this compound itself may not currently be a major focus of research, it represents a class of compounds with untapped potential, awaiting further investigation to unlock its unique properties and applications.

Q & A

Q. Basic

  • 1^1H NMR : Key signals include tert-butyl singlets (9H, δ 1.1–1.3 ppm) and methylene protons adjacent to oxygen (δ 3.2–3.5 ppm).
  • GC-MS : Confirms molecular ion peak at m/z 186 (C11_{11}H22_{22}O) and fragmentation patterns (loss of tert-butyl group at m/z 129).
  • IR Spectroscopy : Ether C-O stretch at ~1100 cm1^{-1} .

Advanced
High-resolution LC-MS/MS with collision-induced dissociation (CID) distinguishes isomeric impurities. X-ray crystallography resolves tert-butyl group spatial orientation, critical for understanding crystallographic packing and solubility .

How can researchers resolve contradictions in reported solubility data across studies?

Q. Basic

Property Value Source
logP3.8Experimental
Boiling Point~200–220°CEstimated
Solubility0.05 mg/mL (H2_2O)Predicted

Use logP to select solvents: hydrophobic (hexane) for extraction, hydrophilic (THF) for reactions. Replicate studies under controlled humidity (to prevent hydrolysis) .

Advanced
Molecular dynamics simulations predict solubility parameters (Hansen solubility spheres) to identify optimal solvent blends. Experimental validation via cloud-point titration resolves discrepancies between predicted and observed solubility .

What strategies ensure compound stability during long-term storage?

Q. Basic

  • Store under argon at −20°C in amber vials to prevent oxidation.
  • Add stabilizers (e.g., BHT at 0.01% w/w) to inhibit radical degradation.
  • Regular NMR checks for tert-butyl group integrity (δ 1.1–1.3 ppm) .

Advanced
Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring identify degradation products (e.g., hydrolyzed heptanol derivatives). Packaging in CO2_2-impermeable containers prevents acid-catalyzed ether cleavage .

How can computational tools improve synthetic yield and scalability?

Q. Advanced

  • Retrosynthesis AI : Platforms like Reaxys or Pistachio suggest one-step routes (e.g., coupling tert-butoxyacetyl chloride with heptane derivatives).
  • Process Simulation : Aspen Plus models optimize distillation parameters (e.g., reducing thermal degradation at >220°C).
  • DOE (Design of Experiments) : Taguchi methods identify critical factors (e.g., catalyst loading, solvent ratio) for >90% yield .

What are the implications of the tert-butoxymethyl group in medicinal chemistry applications?

Advanced
The group enhances lipophilicity (logP = 3.8), improving blood-brain barrier penetration. However, its bulkiness may hinder target binding (e.g., enzyme active sites). SAR studies via methyl group truncation or fluorine substitution balance potency and pharmacokinetics. In vitro assays (e.g., CYP450 inhibition) assess metabolic stability .

Notes

  • Methodology Focus : Emphasized experimental design, contradiction resolution, and advanced computational integration.
  • Data Tables : Incorporated physicochemical properties and stability parameters from peer-reviewed sources.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.